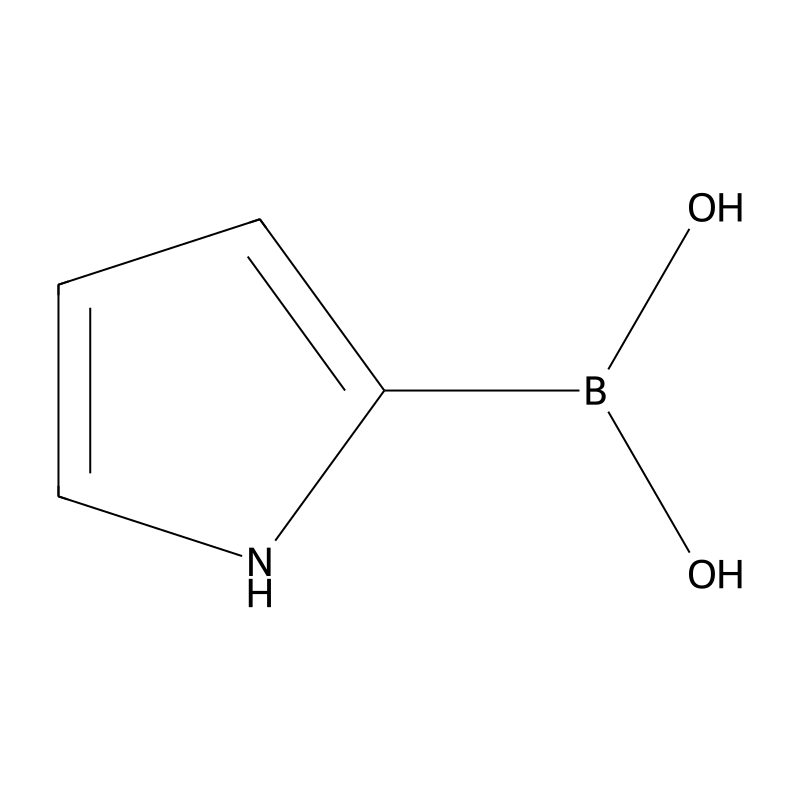2-Pyrrolylboronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Boron-Containing Heterocycles
2-Pyrrolylboronic acid can be coupled with various coupling partners through Suzuki-Miyaura reactions, a prominent method for carbon-carbon bond formation in organic synthesis []. This allows for the introduction of the pyrrole moiety into complex molecules containing boron. Boron-containing heterocycles (molecules with a ring containing different types of atoms) have gained significant interest due to their unique properties and potential applications in medicinal chemistry and material science [].
Here are some examples of boron-containing heterocycles derived from 2-pyrrolylboronic acid:
- Triarylboranes: These molecules possess interesting photophysical properties and can be used as organic fluorophores (light-emitting molecules) for various applications [].
- Benzo[b]azoles: This class of heterocycles exhibits a wide range of biological activities and can be found in numerous pharmaceuticals. The incorporation of the pyrrole ring and boron atom can further modify these properties for potential drug discovery efforts.
Chemical Modification of Biomolecules
The pyrrole moiety is a common structural unit found in many biologically relevant molecules, including essential amino acids like proline and histidine. 2-Pyrrolylboronic acid can be strategically utilized to introduce a boronic acid group at a specific location within biomolecules. This modification can be used to:
- Probe protein-protein interactions: By attaching a biocompatible linker to the boronic acid group, researchers can create probes that bind to specific proteins with high affinity. This allows for the study of protein-protein interactions crucial for various cellular processes [].
- Develop targeted drug delivery systems: The boronic acid group can be designed to respond to specific biological cues, such as changes in pH or the presence of certain enzymes. This property can be exploited to deliver drugs to specific diseased cells while minimizing side effects on healthy tissues.
2-Pyrrolylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyrrole ring. The molecular formula is , and it features a boron atom bonded to a hydroxyl group and an aryl group, specifically a pyrrole. This compound is notable for its potential in organic synthesis, particularly in cross-coupling reactions.
- Suzuki-Miyaura Cross-Coupling: The boronic acid group participates in a series of oxidative addition, transmetallation, reductive elimination steps facilitated by the palladium catalyst, ultimately leading to the formation of a carbon-carbon bond. []
- Saccharide Sensing: The reversible binding of 2-Pyrrolylboronic acid with cis-diol containing saccharides (sugars) can be utilized in sensors for sugar detection. The binding event often leads to changes in the electronic properties of the boronic acid, which can be measured and used to quantify the sugar concentration. []
While detailed safety information is scarce, some general precautions are advisable when handling 2-Pyrrolylboronic acid:
- Skin and Eye Irritation: The compound may cause skin and eye irritation due to its potential acidity.
- Harmful if Ingested or Inhaled: Accidental ingestion or inhalation should be avoided.
- Proper Handling: Utilize appropriate personal protective equipment like gloves, safety glasses, and lab coats when working with the compound.
- Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl halides to form biaryl compounds. These reactions are facilitated by palladium catalysts .
- Protodeboronation: This reaction involves the replacement of the carbon-boron bond with a carbon-hydrogen bond, which can be problematic as it leads to the loss of the boronic acid functionality. The propensity for protodeboronation varies based on substituents and reaction conditions .
- Formation of Boronate Esters: 2-Pyrrolylboronic acid can be converted into boronate esters, which are more stable and can be utilized in various synthetic applications .
The synthesis of 2-Pyrrolylboronic acid typically involves:
- Borylation of Pyrrole: This method involves the reaction of pyrrole with boron reagents such as bis(pinacolato)diboron in the presence of a base to yield 2-Pyrrolylboronic acid .
- Direct Functionalization: Another approach includes the direct functionalization of pyrrole derivatives using transition-metal-catalyzed methods that introduce the boronic acid functionality at the desired position .
Uniqueness: The presence of nitrogen in the pyrrole ring provides distinct electronic properties compared to other similar compounds, influencing its reactivity and stability under various conditions.
Research on the interactions of 2-Pyrrolylboronic acid primarily focuses on its reactivity with various electrophiles and nucleophiles. Studies indicate that its unique structure allows for selective reactivity, making it a valuable reagent in synthetic chemistry. The stability and reactivity profile can vary significantly based on environmental conditions and substituents on the pyrrole ring .








